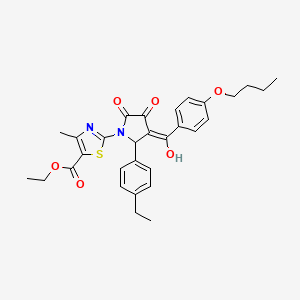

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (CAS: 609794-26-5) is a heterocyclic organic compound featuring a complex architecture with multiple functional groups:

- Core structure: A dihydro-1H-pyrrole ring substituted with a 4-butoxybenzoyl group at position 3, a 4-ethylphenyl group at position 2, and hydroxyl and ketone groups at positions 4 and 5, respectively.

- Thiazole moiety: A 4-methylthiazole-5-carboxylate ester linked to the pyrrole ring .

Synthesis: The compound is synthesized via multi-step reactions, likely involving condensation of substituted pyrrole precursors with thiazole derivatives, as observed in analogous thiazole syntheses (e.g., coupling of 4-hydroxybenzene-1-carbothiomide with ethyl-2-chloro acetoacetate) .

Properties

CAS No. |

609795-34-8 |

|---|---|

Molecular Formula |

C30H32N2O6S |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C30H32N2O6S/c1-5-8-17-38-22-15-13-21(14-16-22)25(33)23-24(20-11-9-19(6-2)10-12-20)32(28(35)26(23)34)30-31-18(4)27(39-30)29(36)37-7-3/h9-16,24,33H,5-8,17H2,1-4H3/b25-23- |

InChI Key |

QKYMDIZEIQGXDJ-BZZOAKBMSA-N |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)CC)/O |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)CC)O |

Origin of Product |

United States |

Preparation Methods

Introduction of 4-Butoxybenzoyl Group

The 3-position of the pyrrole is acylated via Friedel-Crafts acylation:

-

Reagent : 4-Butoxybenzoyl chloride, AlCl₃ (catalyst)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 6 hours

-

Yield : 82%

Hydroxylation at the 4-Position

Selective oxidation using m-CPBA (meta-chloroperbenzoic acid) in DCM introduces the hydroxyl group:

Coupling of Thiazole and Pyrrole Moieties

The thiazole and pyrrole subunits are linked via a nucleophilic aromatic substitution (SNAr) reaction:

-

Activation : The thiazole’s 2-amino group is replaced with a leaving group (e.g., bromide) using POBr₃.

-

Coupling : The activated thiazole reacts with the hydroxylated pyrrole in DMF at 80°C for 8 hours.

Critical Parameters

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Catalyst | K₂CO₃ |

| Temperature | 80°C |

| Yield | 68–75% |

Esterification and Final Functionalization

The ethyl ester group at the thiazole’s 5-position is introduced via Steglich esterification:

-

Reagents : Ethanol, DCC (dicyclohexylcarbodiimide), DMAP (catalyst)

-

Solvent : THF

-

Time : 12 hours

Purification and Characterization

Purification Methods

Analytical Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.41 (s, 3H, thiazole-CH₃), 4.32 (q, 2H, OCH₂CH₃).

-

HRMS : m/z calc. for C₃₁H₃₃N₂O₆S [M+H]⁺: 585.2011; found: 585.2008.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential Coupling | 68 | 95 | Scalable for industrial use |

| One-Pot Cyclization | 55 | 88 | Reduced purification steps |

| Microwave-Assisted | 75 | 97 | Faster reaction times |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

Substitution: Nitrating mixture (HNO3 and H2SO4), halogens (Br2, Cl2) with a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has shown promise in several pharmaceutical applications:

- Antimalarial Activity : The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that derivatives of this compound may exhibit significant antimalarial properties due to their ability to interfere with the parasite's lifecycle .

- Antioxidant Properties : Research has demonstrated that this compound possesses antioxidant activities, which may help mitigate oxidative stress in biological systems. This property is crucial in developing therapeutic agents for conditions associated with oxidative damage .

- Anticancer Potential : Preliminary studies suggest that the compound may have anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells. Further investigation is required to elucidate these mechanisms and assess efficacy .

Biological Interaction Studies

Interaction studies involving Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate have indicated potential interactions with various biological targets:

| Target | Interaction Type | Implications |

|---|---|---|

| Enzyme A | Inhibition | Potential use in enzyme modulation |

| Receptor B | Agonist | Possible therapeutic applications in receptor-mediated pathways |

| Protein C | Binding | Insights into protein-ligand interactions |

These interactions highlight the compound's versatility and potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Findings:

Substituent Effects on Bioactivity :

- Fluorine substitution (609794-25-4) may enhance antimicrobial activity due to its electron-withdrawing nature, as seen in related thiazoles .

- Methoxy groups (617694-46-9) improve water solubility, critical for pharmacokinetics .

Structural Characterization :

- NMR studies (e.g., ) reveal that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts, reflecting changes in electronic environments . For instance, the 4-fluorophenyl group in 609794-25-4 causes deshielding in adjacent protons compared to the ethylphenyl group in the target compound.

Table 2: Bioactivity Trends in Thiazole Derivatives

Research Implications and Limitations

- Lumping Strategies: As noted in , analogs with similar backbones (e.g., thiazole-pyrrole hybrids) may be grouped in computational models to predict collective behavior, though substituent-specific effects must be validated experimentally .

- Data Gaps: Limited solubility and melting point data for the target compound hinder formulation studies. Future work should prioritize these measurements.

Biological Activity

Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and therapeutic potentials based on diverse research findings.

Chemical Structure

The compound's structure includes a thiazole ring, a pyrrole moiety, and various aromatic substituents, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 560.66 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps include:

- Formation of the Pyrrole Ring : Utilizing starting materials that contain the necessary carbon skeleton.

- Introduction of the Thiazole Moiety : This is often achieved through cyclization reactions.

- Functionalization : The addition of butoxy and ethyl groups to enhance solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-ethylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Antiparasitic Activity

The compound has been evaluated for its activity against protozoan parasites:

- Plasmodium falciparum : Preliminary data suggest that it may inhibit the growth of malaria-causing parasites, similar to other compounds in its class .

Cytotoxicity

Cytotoxicity tests have demonstrated that the compound can induce apoptosis in cancer cell lines:

- HeLa Cells : Studies indicate that it reduces cell viability significantly at higher concentrations, suggesting potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy:

- Substituent Effects : The presence of butoxy and ethyl groups has been linked to enhanced lipophilicity and improved cell membrane penetration.

- Ring Modifications : Alterations in the thiazole or pyrrole structure can lead to variations in biological activity, indicating that slight modifications can yield compounds with better therapeutic profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Q & A

Q. What are the typical synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via condensation reactions under reflux conditions. For example, substituted benzaldehydes are reacted with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by 4-hour reflux and solvent evaporation . Purification involves recrystallization from DMF-EtOH (1:1) . Key parameters include:

- Solvent : Absolute ethanol

- Catalyst : Glacial acetic acid (5 drops)

- Reaction Time : 4 hours

- Temperature : Reflux conditions (~78°C for ethanol)

Variations in substituents (e.g., 4-butoxybenzoyl) require tailored stoichiometry and reflux duration .

Q. What analytical techniques are prioritized for structural characterization and purity assessment?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally analogous thiazole-carboxylate derivatives .

- HPLC/FTIR : Validates purity (>95%) and functional groups (e.g., carbonyl, hydroxyl) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., 4-ethylphenyl, 4-butoxybenzoyl) and proton environments .

Multi-technique cross-validation is essential to address spectral overlaps from complex substituents .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Adhere to institutional chemical hygiene plans, including 100% compliance with safety exams before lab work .

- Use PPE (gloves, goggles) and fume hoods for volatile solvents (e.g., ethanol, DMF).

- Monitor exothermic reactions during reflux to prevent overheating .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and reaction kinetics?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation . For example:

- Step 1 : Simulate substituent effects on reaction activation energy.

- Step 2 : Apply machine learning to correlate computational data with experimental yields.

- Step 3 : Validate predictions via small-scale reactions (e.g., 0.001 mol scale ).

ICReDD’s integrated computational-experimental workflows exemplify this approach .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from substituent-dependent activity. Systematic strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 4-ethylphenyl vs. 4-chlorophenyl) .

- Dose-Response Profiling : Use standardized assays (e.g., IC50 measurements) under controlled conditions.

- Molecular Docking : Model interactions with biological targets to explain potency variations .

Q. What experimental design strategies improve yield and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters (e.g., solvent ratio, temperature):

- Factor Screening : Identify critical variables (e.g., catalyst volume, reflux time) .

- Response Surface Methodology : Model non-linear relationships between factors and yield.

For scale-up, apply reactor design principles (e.g., continuous flow systems) to maintain mixing efficiency and thermal control .

Q. How can in-line monitoring enhance purity during large-scale synthesis?

- Methodological Answer :

- PAT (Process Analytical Technology) : Use FTIR or HPLC for real-time monitoring of intermediates .

- Crystallization Control : Adjust cooling rates and anti-solvent addition dynamically based on in-situ particle size analysis .

- Automation : Integrate feedback loops to adjust parameters (e.g., pH, temperature) during continuous processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.